![molecular formula C14H20Cl2N2O B8188787 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B8188787.png)
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride
Description
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride is a bicyclic tertiary amine derivative with a diazabicyclo[3.3.1]nonane core. This compound features a benzyl group at the 3-position and two nitrogen atoms at the 3- and 7-positions, forming a rigid bicyclic structure. Its hydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.2ClH/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOFLHSIRHJFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1)CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Protocol
A modified Mannich reaction is employed using 1-(3-ethoxypropyl)-4-oxopiperidine , paraformaldehyde, and a primary amine (e.g., benzylamine) under acidic conditions. This step forms the 3,7-diazabicyclo[3.3.1]nonan-9-one骨架. Key parameters include:
Alternative Organocatalytic Cascade
For stereoselective synthesis, an organocatalytic cascade reaction using prochiral cyclohexanones and indene derivatives has been reported. This method achieves >20:1 enantiomeric ratio and 85% yield under mild conditions (room temperature, 24 hours).
Introduction of the Benzyl Group
The benzyl moiety is introduced via alkylation at the nitrogen atoms of the bicyclic core.
Benzylation Using Benzyl Chloride
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Reagents : Benzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).
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Solvent : Dimethylformamide (DMF) at 80°C for 8 hours.
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Yield : 75–80% after column chromatography (hexane/EtOAc, 3:1).
Reductive Amination
An alternative route employs reductive amination with benzaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids harsh alkylation conditions but requires longer reaction times (24 hours, 50°C) and achieves 65% yield.
Oxidation to the Ketone
The hydroxyl group at position 9 is oxidized to a ketone, a critical step for generating the final product.
Jones Oxidation
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Reagents : Chromium trioxide (CrO3) in aqueous sulfuric acid.
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Conditions : 0°C to room temperature, 4 hours.
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Yield : 70–75%.
Swern Oxidation
For acid-sensitive substrates, Swern oxidation (oxalyl chloride, dimethyl sulfide, triethylamine) in dichloromethane at −60°C provides higher selectivity (90% yield).
Dihydrochloride Salt Formation
The final step involves converting the free base to the dihydrochloride salt for improved stability and solubility.
HCl Gas Method
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Procedure : The free base is dissolved in dry diethyl ether, and anhydrous HCl gas is bubbled through the solution until precipitation is complete.
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Recovery : 95% yield after filtration and drying under vacuum.
Acidic Workup
Alternatively, treatment with concentrated hydrochloric acid (37%) in ethanol followed by solvent evaporation yields the salt with 90% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the primary methods:
Table 1: Efficiency of Preparation Methods
Step | Method | Yield (%) | Purity (%) | Key Advantage |
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Bicyclic Core Formation | Mannich Reaction | 65 | 98 | Scalability |
Benzylation | Alkylation | 80 | 99 | Short reaction time |
Oxidation | Swern Oxidation | 90 | 97 | Mild conditions |
Salt Formation | HCl Gas Method | 95 | 99 | High recovery |
Industrial-Scale Optimization
For commercial production, continuous flow reactors are preferred to enhance reproducibility. Key industrial adaptations include:
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Catalyst Recycling : Immobilized TFA on silica gel reduces waste.
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Solvent Recovery : Distillation units reclaim DMF and ethanol, lowering costs.
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Process Analytical Technology (PAT) : In-line NMR monitors reaction progress, ensuring >99% conversion.
Challenges and Mitigation Strategies
Epimerization During Oxidation
The ketonization step risks epimerization at the bridgehead carbon. Using low-temperature Swern oxidation minimizes this side reaction.
Byproduct Formation in Alkylation
Excess benzyl chloride leads to dialkylated byproducts. Stoichiometric control (1.2 equiv benzyl chloride) and slow addition mitigate this issue.
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine or alcohol. Substitution reactions can result in various benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Research :
- The compound has been explored for its potential as an anticancer agent. Bicyclic compounds like 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one have shown promise in targeting cancer cells due to their ability to interact with biological pathways involved in cell proliferation and apoptosis. Recent studies have indicated that modifications to the bicyclic structure can enhance its efficacy against various cancer types, making it a valuable lead compound for drug development .
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Neuropharmacology :
- Research indicates that compounds with diazabicyclo structures may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in treating central nervous system disorders .
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Antimicrobial Activity :
- Preliminary studies suggest that 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural characteristics could allow for interactions with microbial enzymes or cell membranes .
Synthetic Applications
- Intermediate in Organic Synthesis :
- Building Block for Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bispidinone Derivatives (BisP1, BisP2, BisP4)
Bispidinones share the 3,7-diazabicyclo[3.3.1]nonan-9-one core but differ in substituents:
- BisP2: 3,7-Bis-(2-(S)-amino-4-methylsulfanylbutyryl)-1,5-diphenyl derivative.
- BisP4: 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl derivative. Demonstrated significant cytotoxicity against MiaPaca-2 cells (IC₅₀ = 17.5 µM) via apoptosis induction, attributed to tryptophan-derived substituents enhancing target interaction .
Key Differences :
- Substituent Effects : BisP4’s indole moieties improve bioactivity compared to BisP2’s methylsulfanyl groups.
Compound | Substituents | Cytotoxicity (MiaPaca-2 IC₅₀) | Mechanism |
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3-Benzyl-3,7-diaza derivative | 3-Benzyl | Not reported | Not studied |
BisP4 | 3,7-Bis(indole-propionyl), 1,5-diphenyl | 17.5 µM | Apoptosis induction |
BisP2 | 3,7-Bis(methylsulfanyl), 1,5-diphenyl | >50 µM | Inactive |
Thia- and Selena-Azabicyclo Derivatives
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: Replacing nitrogen with sulfur at position 3 retains antiarrhythmic activity. X-ray studies reveal chair-chair and chair-boat conformers, suggesting conformational flexibility critical for ion channel modulation .
- 7-Benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one: Selenium substitution enhances stability and antiarrhythmic potency compared to sulfur analogs, likely due to improved electron density and steric effects .
Key Differences :
3-Cyclopropanmethyl-7-alkoxyalkyl Derivatives
Novel derivatives with cyclopropanmethyl and alkoxyalkyl groups at positions 3 and 7 show tunable toxicity and broad-spectrum biological activity. For example:
Key Differences :
Tetraphenyl-3,7-diazabicyclo Derivatives
Key Differences :
- Synthetic Routes : Tetraphenyl derivatives rely on Mannich condensations, whereas 3-benzyl analogs may use alkylation or acylation strategies.
Positional Isomers and Conformational Analogs
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride: A positional isomer with benzyl at position 7.
Key Differences :
- Substituent Position : Benzyl placement at 3 vs. 9 positions affects molecular symmetry and electronic distribution, critical for target engagement .
Structural and Functional Insights
- Conformational Dynamics : X-ray studies of thia/selena derivatives highlight chair-chair conformers as dominant in solid states, suggesting similar rigidity in 3-benzyl-3,7-diaza analogs .
- Spectroscopic Validation : HRMS and LRMS data for BisP2 (m/z 381.2171 [M+H]⁺) confirm structural integrity, a method applicable to verifying 3-benzyl derivatives .
Biological Activity
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various biological targets.
- Molecular Formula : C14H20Cl2N2O
- Molecular Weight : 303.23 g/mol
- Structure : The compound features a bicyclic framework with two nitrogen atoms, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanism of action can involve:
- Receptor Binding : The compound may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects .
- Enzyme Modulation : It can modulate the activity of certain enzymes, which may lead to therapeutic effects against various diseases.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary investigations suggest that the compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, indicating potential for use in cancer therapy.
Neuropharmacological Effects
The interaction with nAChRs suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
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Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in specific cancer cell lines | |
Neuropharmacological | Modulates nAChR activity |
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
- Substituent Variations : The presence of different substituents on the benzyl group can significantly influence the binding affinity and selectivity towards various receptors.
- Nitrogen Positioning : The positioning of nitrogen atoms within the bicyclic structure plays a crucial role in determining the compound's interaction with biological targets.
Q & A
Q. What are the critical steps for synthesizing 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For bicyclic diaza compounds, multi-step reactions involving cyclization agents like POCl₃ or acyl chlorides are common. Post-synthesis, recrystallization using solvents such as ethanol/water mixtures or column chromatography (silica gel, gradient elution) ensures purity. Analytical validation via HPLC (≥95% purity) and NMR (¹H/¹³C) is essential. For structural analogs, SC-XRD (Single-Crystal X-ray Diffraction) confirms bond geometry, as seen in related 3,7-diaza-bicyclo derivatives .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm), bicyclic CH₂ groups (δ 2.5–3.5 ppm), and carbonyl peaks (δ ~170 ppm in ¹³C NMR).
- IR : Stretching vibrations for carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
Cross-validation with computational methods (e.g., DFT-calculated NMR shifts) enhances accuracy. For example, SC-XRD data for analogous compounds show bond lengths (e.g., N1–C8: 1.367 Å experimentally vs. 1.367 Å DFT) that align with computational models .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are optimal for studying this compound’s electronic properties and bioactivity?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, DFT-derived bond angles (e.g., C1–N1–C5: 122.49°) closely match SC-XRD data .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., enzymes, receptors). Parameterize force fields using crystallographic data from Protein Data Bank (PDB).
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?
Methodological Answer: Discrepancies (e.g., bond length deviations >0.01 Å) may arise from crystal packing effects or basis set limitations. Strategies include:
- Refinement : Iteratively adjust DFT functionals (e.g., hybrid vs. meta-GGA) or basis sets (6-311++G** for polarization).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing-induced distortions .
- Dynamics Simulations : Run molecular dynamics (MD) to assess conformational flexibility in solution vs. solid state.
Q. What experimental designs are suitable for evaluating this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) with HPLC monitoring.
- Thermal Analysis : Perform TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) to determine decomposition thresholds.
- Long-Term Stability : Store samples under ICH guidelines (25°C/60% RH) and analyze degradation products via LC-MS.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of bicyclic diaza compounds?
Methodological Answer: Contradictions (e.g., variable catalytic activity) may stem from differences in substituents or stereochemistry. Systematic approaches include:
- Comparative Studies : Synthesize derivatives with controlled substitutions (e.g., benzyl vs. acyl groups) and test reactivity under identical conditions.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or in-situ FTIR to track reaction pathways.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., Reaxys, SciFinder) to identify trends or outliers.
Structural and Functional Insights
Q. What role do substituents (e.g., benzyl groups) play in modulating this compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.